molecular formula C9H18O B1266197 2-N-propylcyclohexanol CAS No. 5857-86-3

2-N-propylcyclohexanol

Cat. No.: B1266197
CAS No.: 5857-86-3
M. Wt: 142.24 g/mol
InChI Key: VZBNUCDUQJCIDP-UHFFFAOYSA-N
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Description

2-N-propylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a derivative of cyclohexanol, where a propyl group is attached to the second carbon of the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-N-propylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 2-propylcyclohexanone using a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction typically proceeds as follows:

2-Propylcyclohexanone+H2Pd/PtThis compound\text{2-Propylcyclohexanone} + \text{H}_2 \xrightarrow{\text{Pd/Pt}} \text{this compound} 2-Propylcyclohexanone+H2​Pd/Pt​this compound

Another method involves the reduction of 2-propylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents. The reaction conditions usually include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of large-scale reactors and continuous flow systems to maintain optimal reaction conditions. The choice of catalyst, pressure, and temperature are critical factors in achieving high conversion rates and product quality .

Chemical Reactions Analysis

Types of Reactions

2-N-propylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized to form 2-propylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: As mentioned earlier, 2-propylcyclohexanone can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

2-N-propylcyclohexanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-N-propylcyclohexanol involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed that the compound exerts its effects through modulation of enzyme activity and receptor interactions. The hydroxyl group in this compound allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

2-N-propylcyclohexanol can be compared with other cyclohexanol derivatives, such as:

Properties

IUPAC Name

2-propylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-2-5-8-6-3-4-7-9(8)10/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBNUCDUQJCIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCCCC1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40920238
Record name 2-Propylcyclohexan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID40920238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-86-3, 90676-25-8
Record name Cyclohexanol, 2-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005857863
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Record name 90676-25-8
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Record name 2-Propylcyclohexan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYL-1-CYCLOHEXANOL (MIXTURE OF CIS AND TRANS)
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